

Ibrexafungerp activity against echinocandin-resistant *Candida* isolates

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Compound Focus: Ibrexafungerp

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Activity Against Echinocandin-Resistant *Candida*: Quantitative Data

The table below summarizes key *in vitro* susceptibility data for **ibrexafungerp** compared to the echinocandin anidulafungin against resistant *Candida* isolates. The data, primarily from a 2024 study, is presented as MIC_{50/90} values (the minimum inhibitory concentration required to inhibit the growth of 50% or 90% of the isolates, in mg/L) [1].

Organism and FKS Mutation Location	Example Mutations	Ibrexafungerp MIC _{50/90} (mg/L)	Anidulafungin MIC _{50/90} (mg/L)
C. glabrata (HS-start)	F659V/DEL, F659S	>4 / >4	1 / 4
C. glabrata (HS-center)	S663P/F	2 / 4	2 / 4
C. albicans (HS-start)	F641S	2 / 4	0.25 / 1
C. albicans (HS-center)	S645P/F	0.25 / 1	0.5 / 1

Key insights from the data include:

- **Mutation Location is Crucial:** **Ibrexafungerp**'s activity varies dramatically based on the location of the FKS mutation. Mutations at the **hotspot (HS)-start** (e.g., F659 in *C. glabrata*, F641 in *C. albicans*) are associated with markedly higher MIC values, indicating reduced susceptibility. In contrast, activity is better preserved against mutations in the **HS-center** (e.g., S663 in *C. glabrata*, S645 in *C. albicans*) [1].
- **Species-Specific Differences:** The effect appears more pronounced in *C. glabrata*. For instance, all *C. glabrata* isolates with HS-start mutations in the study showed MIC values above the wild-type upper limit for **ibrexafungerp** [1].
- **Broader Spectrum Against Resistance:** **Ibrexafungerp** maintains *in vitro* activity against a range of multidrug-resistant pathogens, including azole- and echinocandin-resistant strains, making it a valuable broad-spectrum option [2] [3].

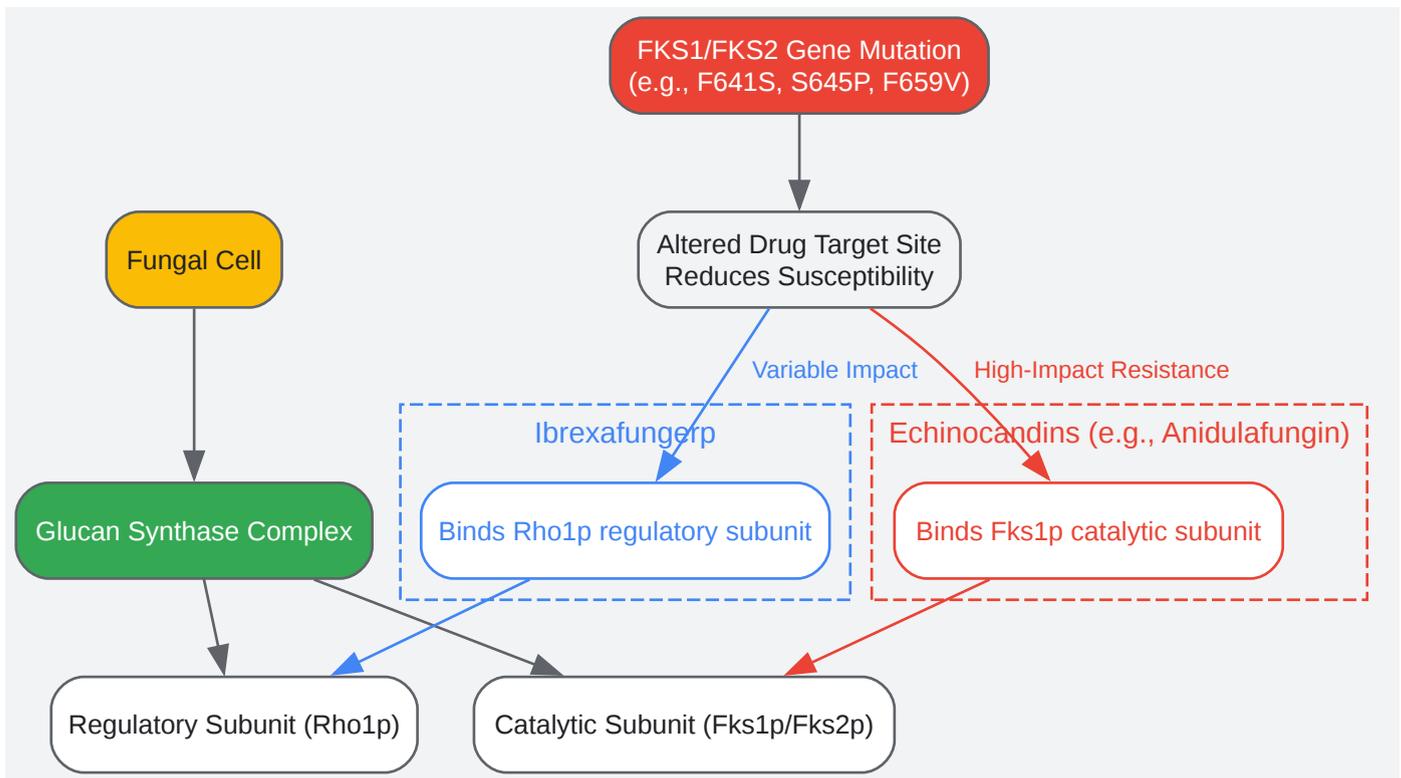
Experimental Protocols for Key Studies

Understanding the methodology behind this data is critical for its evaluation.

- **Source of Isolates:** The 2024 study analyzed a collection of 192 phenotypically and genotypically confirmed echinocandin-resistant *Candida* isolates gathered over nine years by the German National Reference Center for Invasive Fungal Infections [1].
- **Strain Characterization:**
 - **Species Identification:** Confirmed via ITS-sequencing [1].
 - **Genotypic Resistance Testing:** The hotspot regions of the FKS genes were sequenced to identify the specific resistance-mediating mutations (e.g., F641S, S645P in *C. albicans*; F659V, S663P in *C. glabrata*) [1].
- **Susceptibility Testing:**
 - **Protocol:** Antifungal susceptibility testing for **ibrexafungerp** and anidulafungin was performed using the standardized **EUCAST broth microdilution method** [1].
 - **Measurement:** The Minimum Inhibitory Concentration (MIC) was determined for each isolate against both drugs [1].
- **Data Analysis:** MIC50 and MIC90 values were calculated. Furthermore, the percentage of isolates classified as "wild-type" (i.e., without acquired resistance mechanisms) for **ibrexafungerp** was determined by applying established wild-type upper limits (WTULs) [1].

Mechanism of Action and Resistance

The following diagram illustrates **ibrexafungerp**'s mechanism and the basis for echinocandin cross-resistance and differences.



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- **Novel Binding Site: Ibrexafungerp** is a triterpenoid antifungal that, like echinocandins, inhibits the synthesis of β -(1,3)-D-glucan, a critical component of the fungal cell wall. However, it achieves this by **binding to a different site on the enzyme complex**—the Rho1p regulatory subunit—whereas echinocandins bind to the Fks1p catalytic subunit [4] [2].
- **Basis for Cross-Resistance:** This distinct binding site is the reason why cross-resistance with echinocandins is not absolute. Mutations in the FKS genes primarily affect the echinocandin binding site on Fks1p. While some of these mutations can also reduce **ibrexafungerp**'s susceptibility (e.g., F659 deletion in *C. glabrata*), the effect is often less pronounced or varies by mutation, allowing **ibrexafungerp** to remain active against many echinocandin-resistant strains [1] [2].

Interpretation Guide for Professionals

- **Correlate MIC with Mutation Data:** When reviewing susceptibility reports for **ibrexafungerp**, correlate the MIC value with the specific *Candida* species and FKS mutation data, if available. Be aware that HS-start mutations may lead to reduced success.
- **Consider the Clinical Context:** The promising *in vitro* data has positioned **ibrexafungerp** as a potential option for resistant infections. The 2025 global *Candida* guidelines are noted to incorporate novel oral agents like **ibrexafungerp** for resistant infections, reflecting its evolving role in clinical practice [5].

- **Acknowledge Formulation Differences:** **Ibrexafungerp** offers the significant advantage of a well-tolerated **oral formulation**, unlike intravenous echinocandins. This makes it a strong candidate for step-down therapy or treating resistant infections in outpatient settings [4] [2] [3].

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References

1. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan ... [pmc.ncbi.nlm.nih.gov]
3. Press Releases [ir.scynexis.com]
4. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
5. From 2012 ESCMID to global 2025 ECMM/ISHAM/ASM ... [pubmed.ncbi.nlm.nih.gov]

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